molecular formula C7H14N2O2 B2774810 1-(3-Methoxy-propyl)-imidazolidin-2-one CAS No. 1553712-23-4

1-(3-Methoxy-propyl)-imidazolidin-2-one

Cat. No.: B2774810
CAS No.: 1553712-23-4
M. Wt: 158.201
InChI Key: OJUGTWMWSSKCBJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-propyl)-imidazolidin-2-one is a versatile small molecule scaffold with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol . It is a cyclic urea derivative, characterized by the presence of an imidazolidinone ring substituted with a 3-methoxypropyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(3-Methoxy-propyl)-imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in S-methylation reactions, resulting in the formation of 5-(methylthio)-1-phenyl-4-(m-tolyldiazenyl)-1H-imidazol-2(3H)-one . These reactions typically occur under mild conditions, making the compound suitable for various synthetic applications.

Biological Activity

1-(3-Methoxy-propyl)-imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, affecting cellular processes such as signaling pathways and gene expression.

Key Mechanisms:

  • Receptor Binding: Compounds in this class often interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling.
  • Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes involved in metabolic pathways, influencing cellular metabolism and growth.
  • Gene Expression Modulation: By altering the expression of specific genes, these compounds can impact processes like cell differentiation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies indicate that the lipophilic nature of this compound enhances its absorption and distribution within biological systems. The compound's pharmacokinetic profile includes:

  • Absorption: Rapid absorption post-administration due to its lipophilicity.
  • Distribution: High volume of distribution suggests extensive tissue penetration.
  • Metabolism: Metabolized primarily in the liver, with potential interactions affecting metabolic enzymes.

Biological Activity Overview

Biological ActivityObservations
AntimicrobialExhibits activity against various bacterial strains, particularly gram-positive pathogens.
AntifungalDemonstrated efficacy in inhibiting fungal growth in laboratory settings.
CytotoxicityShows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Osteogenic EffectsPromotes osteogenesis via upregulation of osteogenic markers (e.g., RUNX2).

Case Studies and Research Findings

Research has indicated promising results regarding the biological activities of imidazolidinone derivatives similar to this compound:

  • Antimicrobial Studies:
    • A study reported that derivatives exhibited significant antimicrobial properties against Enterococcus faecium biofilms, suggesting their potential use in treating biofilm-associated infections.
  • Cytotoxicity Against Cancer Cells:
    • An investigation into the cytotoxic effects revealed that certain derivatives induce apoptosis in prostate cancer cells through modulation of apoptotic pathways .
  • Bone Regeneration:
    • Research highlighted the ability of related compounds to enhance bone regeneration by activating BMP signaling pathways, crucial for osteoblast differentiation .

Properties

IUPAC Name

1-(3-methoxypropyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUGTWMWSSKCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553712-23-4
Record name 1-(3-methoxypropyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(2-chloroethyl)-3-(3-methoxypropyl)urea (0.300 g, 1.541 mmol) in THF (8 mL), under Ar, was treated with NaH (60% in mineral oil, 0.154 g, 3.85 mmol) allowed to warm to RT and stirred. The mixture was cooled to 0° C., treated slowly with satd. NH4Cl, then brine, warmed to RT and stirred for 10 min. The layers were separated, the aqueous layer extracted with EtOAc (2×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (MeOH/DCM) to afford 1-(3-methoxypropyl)imidazolidin-2-one (214 mg, 88%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.21 (s, 1 H), 3.31-3.24 (m, 4 H), 3.21-3.15 (m, 5 H), 3.06-3.01 (m, 2 H), 1.66-1.58 (m, 2 H); MS (ESI) m/z: 159.1 (M+H+).
Name
1-(2-chloroethyl)-3-(3-methoxypropyl)urea
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.154 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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